Collagen Triple-Helix Destabilization (Pro-Pro-Pro Motif)
The Pro-Pro-Pro motif is a known destabilizer of the collagen triple helix when compared to the standard Pro-Pro-Gly repeat. Replacing a central Pro-Pro with a Pro-trans-Pro isostere substantially destabilizes the triple helix [1]. This is attributed to the loss of a critical interstrand hydrogen bond between the Gly N-H and Pro C=O in the Xaa position, which is absent in the Pro-Pro-Pro sequence [2]. This established structure-activity relationship is a key differentiator for researchers designing collagen models or studying the biophysical limits of triple-helix formation.
| Evidence Dimension | Collagen Triple-Helix Thermal Stability |
|---|---|
| Target Compound Data | Pro-Pro-Pro motif is expected to be less stable than Pro-Pro-Gly in a repeating peptide context. |
| Comparator Or Baseline | H-(Pro-Pro-Gly)₁₀-OH forms a stable triple helix; the Pro-trans-Pro isostere (mimicking Pro-Pro) destabilizes the helix. |
| Quantified Difference | Substantial destabilization; the Pro-Pro isostere leads to loss of essential hydrogen bond [2]. |
| Conditions | Computational modeling and peptide synthesis studies on collagen mimetic peptides. |
Why This Matters
This information is critical for scientists designing collagen mimetics; selecting triproline or Pro-Pro-Pro motifs will intentionally weaken or prevent triple-helix formation, which is useful for creating denatured collagen models or studying folding intermediates.
- [1] Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications. (2013). Methods in Molecular Biology, 1081, 167-194. View Source
- [2] ACS Web Content. (n.d.). 44314-AC7 Collagen-Inspired Polymers. View Source
